molecular formula C12H7F4N B12606790 5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine CAS No. 648439-13-8

5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B12606790
CAS No.: 648439-13-8
M. Wt: 241.18 g/mol
InChI Key: SZJGQQDCBYLAPM-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a fluoro group at the 5-position and a trifluoromethylphenyl group at the 2-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These substituents impart distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and 4-(trifluoromethyl)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with 4-(trifluoromethyl)phenylboronic acid.

    Reaction Conditions: The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (typically 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, aminopyridines, and other functionalized derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is primarily influenced by its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is unique due to the combination of its fluorine and trifluoromethyl substituents, which impart distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.

Properties

CAS No.

648439-13-8

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7F4N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H

InChI Key

SZJGQQDCBYLAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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